REACTION_CXSMILES
|
C(Cl)(=[O:3])C.[C:5]1([CH:11]2[NH:15][CH2:14][CH:13]([CH2:16][Cl:17])[O:12]2)C=CC=CC=1.Cl>C(Cl)(Cl)Cl.N1C=CC=CC=1>[C:11]([NH:15][CH2:14][CH:13]([OH:12])[CH2:16][Cl:17])(=[O:3])[CH3:5]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC(CN1)CCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
After thoroughly mixing
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
ADDITION
|
Details
|
diluted with water to twice its volume
|
Type
|
EXTRACTION
|
Details
|
By extracting the aqueous phase with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the methylene-chloride-
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC(CCl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(=[O:3])C.[C:5]1([CH:11]2[NH:15][CH2:14][CH:13]([CH2:16][Cl:17])[O:12]2)C=CC=CC=1.Cl>C(Cl)(Cl)Cl.N1C=CC=CC=1>[C:11]([NH:15][CH2:14][CH:13]([OH:12])[CH2:16][Cl:17])(=[O:3])[CH3:5]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC(CN1)CCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
After thoroughly mixing
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
ADDITION
|
Details
|
diluted with water to twice its volume
|
Type
|
EXTRACTION
|
Details
|
By extracting the aqueous phase with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the methylene-chloride-
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC(CCl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |